6-Hydroxynaloxone-D3
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Overview
Description
6-Hydroxynaloxone-D3 is a deuterated form of 6-Hydroxynaloxone. It is a stable isotope-labeled compound, primarily used in scientific research. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxynaloxone-D3 involves the incorporation of deuterium atoms into the 6-Hydroxynaloxone molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxynaloxone-D3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
6-Hydroxynaloxone-D3 is widely used in scientific research due to its unique properties:
Mechanism of Action
6-Hydroxynaloxone-D3 acts as an opioid receptor antagonist, similar to naloxone. It binds to the μ-opioid receptor with high affinity, competitively displacing opioid agonists. This prevents the activation of the receptor and reverses the effects of opioids, such as respiratory depression and sedation .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxynaloxone: The non-deuterated form of 6-Hydroxynaloxone-D3.
Naloxone: A widely used opioid antagonist with a similar mechanism of action.
Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies .
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,5S,13R,17R)-14,15,15-trideuterio-3-prop-2-enyl-12-oxa-3-azapentacyclo[9.6.1.01,13.05,17.07,18]octadeca-7(18),8,10-triene-10,14,17-triol |
InChI |
InChI=1S/C19H23NO4/c1-2-7-20-9-12-8-11-3-4-13(21)16-15(11)18(10-20)17(24-16)14(22)5-6-19(12,18)23/h2-4,12,14,17,21-23H,1,5-10H2/t12-,14?,17-,18-,19+/m0/s1/i5D2,14D |
InChI Key |
XKIFSERZFRRUQS-GXYWJRJQSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H]3CC4=C5[C@@]2(CN(C3)CC=C)[C@H](C1([2H])O)OC5=C(C=C4)O)O)[2H] |
Canonical SMILES |
C=CCN1CC2CC3=C4C(=C(C=C3)O)OC5C4(C1)C2(CCC5O)O |
Origin of Product |
United States |
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